4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a highly functionalized naphthalene derivative used as a critical coupling component in the synthesis of azo dyes. Its key structural features—an amino group, a hydroxyl group, and two sulfonic acid groups—dictate its reactivity, solubility, and the ultimate properties of the dyes it forms. The sulfonic acid groups, typically present in a salt form such as the monosodium salt (CAS 98072-99-2), confer significant water solubility, which is a crucial attribute for processing and application in aqueous dyeing systems. This compound is primarily selected for manufacturing specific high-performance acid and reactive dyes where color, fastness, and metal-chelating properties are paramount.
Substituting 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid with a more common isomer, such as H-acid (8-amino-1-naphthol-3,6-disulfonic acid), is not a viable procurement strategy and leads to fundamentally different products. The precise ortho-positioning of the amino (C4) and hydroxyl (C5) groups in this compound creates a specific bidentate chelation site for metal ions. This arrangement is critical for forming stable 1:1 and 1:2 metal-complex dyes (e.g., with chromium, cobalt, copper), which exhibit superior light and wet fastness properties. In contrast, the peri-positioning of the amino and hydroxyl groups in H-acid does not offer the same tridentate coordination potential, resulting in dyes with different shades and lower performance characteristics. Therefore, selecting this specific isomer is a prerequisite for achieving target performance in high-fastness metal-complex dyes.
The key differentiator for this compound is its molecular geometry. The ortho-position of the hydroxyl (-OH) at C5 and amino (-NH2) at C4 creates an ideal bidentate ligand site. When this compound is used as a coupler to form an azo dye, the resulting molecule acts as a tridentate ligand, strongly coordinating with transition metals like Cr(III), Co(II), and Cu(II). This structure is essential for producing 1:2 metal-complex dyes, which are known for their exceptional fastness properties. Common isomers like H-acid (8-amino-1-naphthol-3,6-disulfonic acid), where the functional groups are in a peri-arrangement, cannot form these specific high-stability tridentate complexes, making them unsuitable for producing dyes with the same level of performance.
| Evidence Dimension | Metal Chelation Capability |
| Target Compound Data | Forms stable tridentate ligands suitable for high-fastness 1:2 metal-complex dyes due to ortho-amino-hydroxy groups. |
| Comparator Or Baseline | H-acid (peri-amino-hydroxy groups) and other non-ortho isomers, which do not form the same high-stability tridentate complexes. |
| Quantified Difference | Qualitative but fundamental structural difference enabling a specific class of high-performance dyes. |
| Conditions | Azo coupling followed by metallization with transition metal salts (e.g., Cr, Co, Ni, Cu). |
This structural feature is the primary reason to procure this specific isomer for applications demanding the highest light, wash, and perspiration fastness, such as in high-quality textile dyeing.
Metal-complex dyes derived from precursors with ortho-hydroxy-azo structures exhibit high thermal stability. A study on a structurally related acid azo dye based on 1-Amino-2-naphthol-4-sulphonic acid (which also possesses an ortho-hydroxy-azo chelation site) showed that the resulting metal complexes were stable up to 250 °C, as determined by thermogravimetric analysis (TGA). This high thermal stability is a direct consequence of the strong coordination bond between the dye ligand and the metal ion, a feature enabled by the specific isomeric arrangement of this compound. This property is critical for dyeing processes that involve high temperatures and for the end-use durability of the colored material.
| Evidence Dimension | Decomposition Temperature (TGA) |
| Target Compound Data | Resulting metal-complex dyes are stable up to 250 °C. |
| Comparator Or Baseline | Unmetallized dyes or dyes from isomers incapable of strong chelation, which typically show lower thermal stability. |
| Quantified Difference | High thermal threshold (250 °C) indicative of robust performance. |
| Conditions | Thermogravimetric analysis (TGA) of the final metal-complex dye product. |
For industrial dyeing applications on fibers like wool or nylon, or in manufacturing plastics, high thermal stability ensures the colorant does not degrade during processing, leading to consistent and reliable final product quality.
As a disulfonic acid, typically supplied as a monosodium salt, this compound exhibits good water solubility, a key parameter for handling and processability in industrial settings. While direct quantitative data for this specific CAS number is sparse, the class of naphthalenedisulfonic acid sodium salts is known for being water-soluble. For example, the related isomer sodium 2,7-naphthalene disulfonate shows solubility in pure water at 283.15 K (10 °C) of approximately 0.15 mole fraction, which decreases with the addition of acid. This inherent solubility, conferred by the two sulfonic acid groups, facilitates its use in aqueous dye baths, ensuring even dye uptake and simplifying formulation and cleanup compared to less soluble precursors.
| Evidence Dimension | Water Solubility |
| Target Compound Data | Qualitatively high due to the presence of two sulfonic acid salt groups. |
| Comparator Or Baseline | Related free acids or monosulfonated analogs, which generally have lower water solubility. |
| Quantified Difference | Significantly higher solubility than non-sulfonated or free-acid forms, enabling efficient use in aqueous systems. |
| Conditions | Aqueous solutions, typical of industrial dye baths. |
High water solubility reduces the need for co-solvents, improves bath stability, allows for higher dye concentrations, and ensures reproducible dyeing outcomes, directly impacting process efficiency and cost.
This compound is the right choice for synthesizing 1:2 metal-complex acid dyes for protein fibers like wool and silk, and polyamides like nylon. The unique ortho-amino-hydroxy structure allows for the creation of dyes with exceptional light and wet fastness, meeting the stringent performance requirements for automotive textiles, high-end apparel, and carpeting.
As a versatile coupling component, it can be incorporated into reactive dye structures, such as those containing a triazine ring. The ability to subsequently form a metal complex on the dye backbone provides a route to reactive dyes with both a covalent fiber bond and the enhanced stability of a metal complex, leading to superior durability on cellulosic fibers.
The resulting high-stability metal-complex dyes are suitable for applications beyond textiles. Their thermal robustness and lightfastness make them excellent candidates for specialty solvent-based or aqueous inks and for leather finishing, where durability and resistance to fading are critical performance metrics.